3,3,3-Trifluoro-2,2-dimethylpropanal

Description

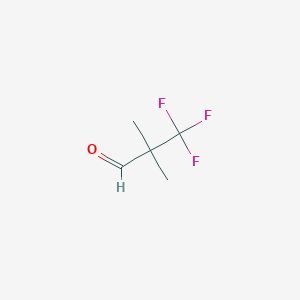

3,3,3-Trifluoro-2,2-dimethylpropanal (CAS: N/A; molecular formula: C₅H₇F₃O) is a fluorinated aldehyde characterized by a trifluoromethyl (-CF₃) group and two methyl (-CH₃) substituents at the β-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of fluorinated heterocycles and pharmaceuticals. Its trifluoromethyl group enhances electrophilicity and metabolic stability, making it valuable in drug discovery .

Properties

Molecular Formula |

C5H7F3O |

|---|---|

Molecular Weight |

140.10 g/mol |

IUPAC Name |

3,3,3-trifluoro-2,2-dimethylpropanal |

InChI |

InChI=1S/C5H7F3O/c1-4(2,3-9)5(6,7)8/h3H,1-2H3 |

InChI Key |

WJJZHSXJQPNZOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular weight : 140.10 g/mol

- Boiling point: Not explicitly reported in literature, but analogous fluorinated aldehydes typically exhibit lower boiling points due to reduced intermolecular forces.

- Reactivity : The aldehyde group undergoes nucleophilic additions, while the CF₃ group stabilizes adjacent carbocations, enabling decarboxylative trifluoromethylation reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

3-Fluoro-2,2-dimethylpropanal (CAS: 120688-00-8)

3-(4-Chlorophenyl)-2,2-dimethylpropanal (CAS: 22489-78-7)

Lambda-cyhalothrin (CAS: 91465-08-6)

- Molecular formula: C₂₃H₁₉ClF₃NO₃

- Molecular weight : 449.85 g/mol

- Key differences :

Pharmacological and Industrial Relevance

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves the hydrolysis of 1,1-dialkoxy-3,3,3-trifluoropropane derivatives (CF₃CH₂CH(OR)₂) using acetic acid and a Brønsted acid catalyst. The reaction proceeds via nucleophilic attack of acetic acid on the acetal carbon, followed by elimination of the alkoxy group to yield the aldehyde. The general reaction is:

Key parameters include:

Optimization and Yields

In a representative example, 25 g of 1,1-dimethoxy-3,3,3-trifluoropropane reacted with 19 g acetic acid and 1.54 g sulfuric acid at 90°C for 2 hours, yielding 16.8 g (95%) of product. Longer alkyl chains (e.g., dibutoxy derivatives) required higher temperatures (110°C) but achieved yields up to 97%.

Table 1: Performance of Selected Catalysts

| Substrate (R Group) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methoxy | H₂SO₄ | 90 | 2 | 95 |

| Ethoxy | H₂SO₄ | 100 | 3 | 95.5 |

| Propoxy | HCl | 110 | 6 | 96.4 |

| Butoxy | p-TsOH | 110 | 8 | 97.0 |

Oxidation of 3,3,3-Trifluoro-2,2-dimethylpropanol

Oxidizing Agents and Conditions

An alternative route involves oxidizing 3,3,3-trifluoro-2,2-dimethylpropanol using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For instance, WO2015129926A1 describes a 91% yield via oxidation under mild conditions. The reaction is typically conducted in dichloromethane at 0–25°C to prevent over-oxidation to the carboxylic acid.

Challenges and Solutions

Over-oxidation remains a critical issue. Stabilizing the aldehyde through in-situ protection (e.g., forming acetals) or using stoichiometric oxidants like Swern reagents (oxalyl chloride/DMSO) has been explored.

Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile

Alkaline Hydrolysis

A two-step process converts nitriles to aldehydes via intermediate imines. In one protocol, 18 g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile was refluxed with 5 M NaOH at 90–100°C, followed by acidification to pH 1 with HCl, yielding 84.3% product.

Side Reactions and Mitigation

Competitive hydrolysis to the carboxylic acid is minimized by controlling pH and reaction time. Excess NaOH (>3 eq.) favors the acid, while shorter reaction times (≤6 hours) preserve the aldehyde.

Chlorination of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Synthesis of Acyl Chloride Intermediate

3,3,3-Trifluoro-2,2-dimethylpropanoic acid (CAS: 889940-13-0) is treated with oxalyl chloride and a catalytic amount of DMF in dichloromethane to form the acyl chloride. The intermediate is unstable and typically used in situ for further reductions.

Reduction to Aldehyde

The acyl chloride is reduced to the aldehyde using Rosenmund catalysts (Pd/BaSO₄) or lithium tri-tert-butoxyaluminum hydride (LTBA). Yields range from 70–85%, with over-reduction to the alcohol being a common side reaction.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Each Method

Characterization and Quality Control

Key analytical data for 3,3,3-trifluoro-2,2-dimethylpropanal include:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3,3-Trifluoro-2,2-dimethylpropanal, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves fluorination and aldehyde functionalization. For analogs like methyl 3,3,3-trifluoro-2,2-dimethylpropanoate, fluorination of dimethylpropanol precursors using SF₄ or ClF₃ is common, followed by oxidation to the aldehyde . Key parameters include temperature (often 0–50°C), anhydrous conditions, and catalysts like BF₃·Et₂O. Yields depend on steric hindrance from dimethyl groups; optimizing stoichiometry of fluorinating agents (e.g., 1.2–1.5 eq) improves efficiency .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -70 ppm for CF₃) and ¹H NMR (aldehyde proton δ ~9.5–10.0 ppm, split due to coupling with CF₃) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z ~158.05 for C₅H₇F₃O).

- X-ray Crystallography : For solid-state conformation analysis, though crystallization may require low-temperature techniques due to volatility .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation. Use desiccants (e.g., molecular sieves) to avoid hydration. Handle in fume hoods with nitrile gloves; the compound may exhibit acute toxicity (similar aldehydes show H302: harmful if swallowed) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing, polarizing the aldehyde carbonyl and enhancing electrophilicity. In nucleophilic additions (e.g., Grignard reactions), monitor regioselectivity via in situ IR spectroscopy (C=O stretch ~1720 cm⁻¹). Compare kinetics with non-fluorinated analogs to quantify rate enhancement (e.g., second-order rate constants using UV-Vis for imine formation) .

Q. What computational strategies are suitable for studying its interactions with biological targets like CFTR?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., 125 ns trajectories in GROMACS) reveal interactions with proteins like CFTR’s MSD1 domain. Key steps:

Docking : Use AutoDock Vina to identify binding poses.

Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinity (~ΔG = -8.5 kcal/mol for CFTR-VX-445 complexes) .

Hydrogen Bond Analysis : Track interactions (e.g., between CF₃ and VX-809’s S364 residue, distance ~2.93 Å) .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated aldehydes?

- Methodological Answer :

- Meta-Analysis : Cross-validate using databases like PubChem or ChEMBL for IC₅₀ discrepancies.

- Assay Standardization : Re-test under controlled conditions (e.g., pH 7.4, 37°C) with cell lines (e.g., HEK293 for cytotoxicity).

- Proteomics : Identify off-target effects via affinity chromatography and LC-MS/MS .

Q. What strategies enable comparative studies with structural analogs (e.g., 3-fluoro-2,2-dimethylpropanal)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.